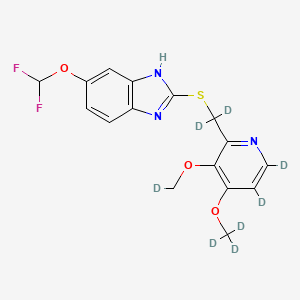

Amiodarone-d4 Hydrochloride

描述

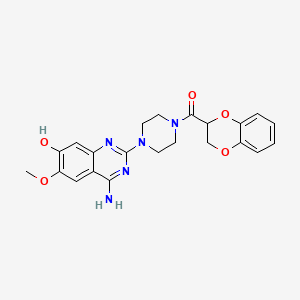

阿米碘酮-d4(盐酸盐)是阿米碘酮盐酸盐的氘代形式,一种 III 类抗心律失常药物,主要用于治疗危及生命的室性心律失常。阿米碘酮-d4 中的氘原子取代了氢原子,这可以通过同位素标记为药物的药代动力学和代谢途径提供见解。

作用机制

阿米碘酮-d4(盐酸盐)通过阻断心肌复极过程中引起心肌复极的钾电流来发挥作用,这是心脏动作电位的第三阶段 。 这会增加动作电位的持续时间和心肌细胞的有效不应期,从而稳定心律 。 该化合物还抑制钠和钙电流,这进一步促进了其抗心律失常特性 .

类似化合物:

多非利特: 阿米碘酮的类似物,旨在减少不良反应,但疗效较差.

索他洛尔: 另一种 III 类抗心律失常药物,用于类似的适应症.

多非利特: 一种用于治疗心房颤动的 III 类抗心律失常药物.

独特性: 阿米碘酮-d4(盐酸盐)因其氘标记而独一无二,这在药代动力学和代谢研究中提供了独特的优势。氘原子可以改变代谢稳定性并降低代谢降解速率,这可能导致提高疗效和减少副作用。

总之,阿米碘酮-d4(盐酸盐)是临床和研究环境中的一种宝贵化合物,为阿米碘酮的药代动力学和作用机制提供了见解,同时为先进的科学研究提供了工具。

生化分析

Biochemical Properties

Amiodarone-d4 Hydrochloride interacts with several enzymes and proteins. In addition, it binds with high affinity to the sigma-1 opioid receptor, 3-β-hydroxysteroid δ8δ7 isomerase, and C-8 sterol isomerase .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It is known to inhibit both inward and outward currents, affecting the excitability and conductivity of cardiac tissues .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It inhibits both inward sodium and calcium currents (INa, ICa) in a use- and voltage-dependent manner . It also inhibits voltage- and ligand-gated potassium channel currents (IK, IK,Na, IK,ACh) at therapeutic levels of drug concentrations .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Long-term therapy with this compound can result in a wide variety of side effects affecting several organ systems . These effects are due to the tissue accumulation of Amiodarone with long-term oral therapy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, studies in guinea pigs indicate that a cardiac targeting peptide-Amiodarone conjugate has similar effects on calcium handling as Amiodarone at 1/15th the total molar dose of Amiodarone .

Metabolic Pathways

This compound is involved in several metabolic pathways. It inhibits the cytochrome P450 (CYP) isoforms CYP2C8 and CYP3A4 in vitro at low micromolar concentrations .

Transport and Distribution

This compound is transported and distributed within cells and tissues. During loading, it goes through three phases of distribution: central or vascular distribution, peripheral or solid organ distribution, and deep or fat tissue distribution .

Subcellular Localization

It is known that Amiodarone and its active metabolite (desethylamiodarone) could antagonize triiodothyronine (T3) action on the heart at cellular or subcellular levels .

准备方法

合成路线和反应条件: 阿米碘酮-d4(盐酸盐)的合成涉及将氘原子掺入阿米碘酮分子中。这可以通过多种方法实现,包括:

氘交换反应: 此方法涉及在氘源(如重水 (D2O) 或氘代溶剂)存在下用氘取代氢原子。

氘代试剂: 在合成过程中使用氘代试剂可以在分子的特定位置引入氘原子。

工业生产方法: 阿米碘酮-d4(盐酸盐)的工业生产通常涉及在受控条件下进行大规模的氘交换反应,以确保高纯度和产率。该过程可能包括:

催化氘化: 使用催化剂促进氢与氘的交换。

纯化步骤: 采用结晶、蒸馏和色谱等技术来纯化最终产物。

化学反应分析

反应类型: 阿米碘酮-d4(盐酸盐)会发生各种化学反应,包括:

氧化: 该化合物可以被氧化形成代谢物。

还原: 还原反应可以改变分子内的官能团。

取代: 分子中的卤素原子可以被其他基团取代。

常用试剂和条件:

氧化剂: 例如高锰酸钾 (KMnO4) 或过氧化氢 (H2O2)。

还原剂: 例如氢化锂铝 (LiAlH4) 或硼氢化钠 (NaBH4)。

取代试剂: 例如卤化剂或亲核试剂。

主要产物: 从这些反应中形成的主要产物包括阿米碘酮-d4 的各种代谢物和衍生物,可以通过质谱法和核磁共振 (NMR) 光谱等技术进行分析。

科学研究应用

阿米碘酮-d4(盐酸盐)具有广泛的科学研究应用,包括:

药代动力学研究: 氘代形式用于研究阿米碘酮在体内的吸收、分布、代谢和排泄 (ADME)。

代谢途径分析: 同位素标记有助于追踪代谢途径并识别代谢物。

药物相互作用研究: 了解阿米碘酮-d4 如何与其他药物相互作用及其对药物代谢的影响。

生物学研究: 研究该化合物对细胞过程的影响及其潜在的治疗应用。

工业应用: 用于开发新的制剂并提高药物的稳定性和疗效。

相似化合物的比较

Dronedarone: An analogue of amiodarone designed to have fewer adverse effects but is less effective.

Sotalol: Another class III antiarrhythmic agent used for similar indications.

Dofetilide: A class III antiarrhythmic used for the treatment of atrial fibrillation.

Uniqueness: Amiodarone-d4 (hydrochloride) is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies. The deuterium atoms can alter the metabolic stability and reduce the rate of metabolic degradation, potentially leading to improved efficacy and reduced side effects.

属性

IUPAC Name |

(2-butyl-1-benzofuran-3-yl)-[3,5-diiodo-4-[1,1,2,2-tetradeuterio-2-(diethylamino)ethoxy]phenyl]methanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29I2NO3.ClH/c1-4-7-11-22-23(18-10-8-9-12-21(18)31-22)24(29)17-15-19(26)25(20(27)16-17)30-14-13-28(5-2)6-3;/h8-10,12,15-16H,4-7,11,13-14H2,1-3H3;1H/i13D2,14D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITPDYQOUSLNIHG-MMJSDMDPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)OCCN(CC)CC)I.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])OC1=C(C=C(C=C1I)C(=O)C2=C(OC3=CC=CC=C32)CCCC)I)N(CC)CC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30ClI2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50661786 | |

| Record name | (2-Butyl-1-benzofuran-3-yl)(4-{[2-(diethylamino)(~2~H_4_)ethyl]oxy}-3,5-diiodophenyl)methanone--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50661786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

685.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1216715-80-8 | |

| Record name | (2-Butyl-1-benzofuran-3-yl)(4-{[2-(diethylamino)(~2~H_4_)ethyl]oxy}-3,5-diiodophenyl)methanone--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50661786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1216715-80-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

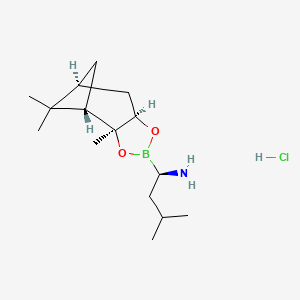

![2-Amino-4,5,6,7,8-pentahydrothiazolo[5,4-d]azepine Dihydrochloride](/img/structure/B562871.png)

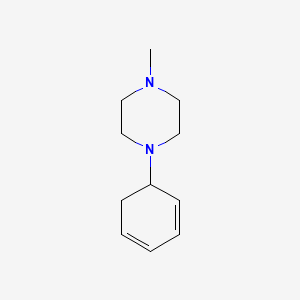

![(1R,4S,4'S,5'S,6R,6'S,8R,10Z,13R,14Z,16Z,20R,21R,24S)-4',24-dihydroxy-21-methoxy-5',11,13,22-tetramethyl-6'-[(Z)-pent-2-en-2-yl]spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B562893.png)